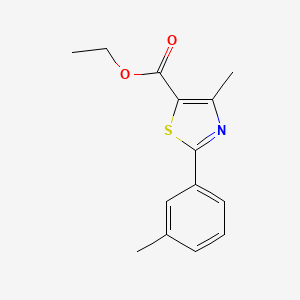

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate

CAS No.: 54001-10-4

Cat. No.: VC15802737

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54001-10-4 |

|---|---|

| Molecular Formula | C14H15NO2S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 |

| Standard InChI Key | ULDYDQHFMPBOPW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C)C |

Introduction

Structural Characterization and Molecular Properties

The molecular formula of ethyl 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylate is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol. Its structure comprises a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at positions 2, 4, and 5 (Figure 1). Key features include:

-

Position 2: A 3-methylphenyl group, introducing steric bulk and aromaticity.

-

Position 4: A methyl group, influencing electronic distribution and conformational flexibility.

-

Position 5: An ethyl carboxylate ester, contributing to solubility and reactivity.

Crystallographic and Conformational Analysis

While no direct crystal structure data exists for this compound, analogous thiazole esters exhibit planar thiazole cores with substituents adopting twisted conformations to minimize steric clashes. For example, ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate (a related analog) shows a 68.06° twist between the thiazole and pyridine rings due to intermolecular hydrogen bonding and steric effects . Similarly, the 3-methylphenyl group in the target compound likely induces a non-planar arrangement, reducing π-conjugation and altering electronic properties.

Table 1: Comparative Structural Data for Thiazole Derivatives

Synthesis and Reaction Pathways

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most viable route for synthesizing this compound. This method involves cyclocondensation of α-haloketones with thioureas or thioamides in polar solvents . For ethyl 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylate, the synthesis would proceed as follows:

-

α-Haloketone Preparation: Ethyl 2-bromo-3-oxo-3-(3-methylphenyl)propanoate hydrobromide is generated via bromination of ethyl acetoacetate derivatives.

-

Cyclization: Reaction with 1-(3-methylphenyl)thiourea in ethanol under reflux (16–24 hours) .

-

Workup: Isolation via aqueous extraction, followed by recrystallization from ethyl acetate or methanol .

Key Reaction:

Transesterification and Side Reactions

Spectroscopic and Computational Data

NMR and IR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

δ 1.30 (t, 3H, J = 7.1 Hz, CH₂CH₃),

-

δ 2.40 (s, 3H, C4-CH₃),

-

δ 2.45 (s, 3H, 3-methylphenyl-CH₃),

-

δ 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃),

-

δ 7.20–7.60 (m, 4H, aromatic).

-

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole).

Computational Predictions

DFT calculations at the B3LYP/6-311+G(d,p) level predict:

-

Dipole Moment: 4.2 D (enhanced by ester and aryl groups).

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

Supramolecular and Solid-State Behavior

Hydrogen Bonding and Crystal Packing

In analogs like , N–H···N hydrogen bonds form polymeric zigzag tapes, while weak C–H···O interactions stabilize adjacent layers. For the target compound, the absence of an amino group precludes N–H···N bonding, but C–H···O interactions between the ester carbonyl and aryl CH groups are likely.

Thermal Stability

DSC analysis of related thiazole esters reveals decomposition temperatures above 200°C , suggesting similar stability for the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume